(2Z)-2-({[4-fluoro-3-(trifluoromethyl)phenyl]amino}methylidene)-3-oxo-N-phenylbutanamide
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Overview
Description
(2Z)-2-({[4-fluoro-3-(trifluoromethyl)phenyl]amino}methylidene)-3-oxo-N-phenylbutanamide is a synthetic organic compound characterized by the presence of fluorine atoms and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-({[4-fluoro-3-(trifluoromethyl)phenyl]amino}methylidene)-3-oxo-N-phenylbutanamide typically involves multiple steps, starting from commercially available precursors. One common method includes the reaction of 4-fluoro-3-(trifluoromethyl)aniline with a suitable aldehyde to form an imine intermediate. This intermediate is then subjected to a condensation reaction with a butanamide derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production at a larger scale .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-({[4-fluoro-3-(trifluoromethyl)phenyl]amino}methylidene)-3-oxo-N-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
(2Z)-2-({[4-fluoro-3-(trifluoromethyl)phenyl]amino}methylidene)-3-oxo-N-phenylbutanamide has several scientific research applications:
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (2Z)-2-({[4-fluoro-3-(trifluoromethyl)phenyl]amino}methylidene)-3-oxo-N-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylidene)-3-oxo-N-phenylbutanamide
- (2Z)-2-({[4-bromo-3-(trifluoromethyl)phenyl]amino}methylidene)-3-oxo-N-phenylbutanamide
- (2Z)-2-({[4-methyl-3-(trifluoromethyl)phenyl]amino}methylidene)-3-oxo-N-phenylbutanamide
Uniqueness
The uniqueness of (2Z)-2-({[4-fluoro-3-(trifluoromethyl)phenyl]amino}methylidene)-3-oxo-N-phenylbutanamide lies in the presence of the fluorine atoms, which impart distinct physicochemical properties, such as increased lipophilicity, metabolic stability, and enhanced binding interactions with biological targets .
Properties
Molecular Formula |
C18H14F4N2O2 |
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Molecular Weight |
366.3 g/mol |
IUPAC Name |
(E)-2-[[4-fluoro-3-(trifluoromethyl)phenyl]iminomethyl]-3-hydroxy-N-phenylbut-2-enamide |
InChI |
InChI=1S/C18H14F4N2O2/c1-11(25)14(17(26)24-12-5-3-2-4-6-12)10-23-13-7-8-16(19)15(9-13)18(20,21)22/h2-10,25H,1H3,(H,24,26)/b14-11+,23-10? |
InChI Key |
FLIAYZSPAKHWPL-AMIAWGKZSA-N |
Isomeric SMILES |
C/C(=C(/C=NC1=CC(=C(C=C1)F)C(F)(F)F)\C(=O)NC2=CC=CC=C2)/O |
Canonical SMILES |
CC(=C(C=NC1=CC(=C(C=C1)F)C(F)(F)F)C(=O)NC2=CC=CC=C2)O |
Origin of Product |
United States |
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